(S)-Venlafaxine (S)-Venlafaxine
Brand Name: Vulcanchem
CAS No.: 93413-44-6
VCID: VC20758183
InChI: InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
SMILES: CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol

(S)-Venlafaxine

CAS No.: 93413-44-6

Cat. No.: VC20758183

Molecular Formula: C17H27NO2

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Venlafaxine - 93413-44-6

CAS No. 93413-44-6
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
IUPAC Name 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Standard InChI InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
Standard InChI Key PNVNVHUZROJLTJ-MRXNPFEDSA-N
Isomeric SMILES CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O
SMILES CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Chemical Structure and Properties

(S)-Venlafaxine presents a molecular formula of C17H27NO2 with the IUPAC name 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol . The compound possesses a stereogenic center that differentiates it from its R-enantiomer counterpart, resulting in unique pharmacological properties. The chemical structure includes a phenethylamine scaffold containing a phenyl ring substituted with a methoxy group at the para position, an ethylamine group, and a cyclohexanol moiety .

Physicochemical Properties

As one of the two enantiomers comprising racemic venlafaxine, (S)-venlafaxine appears as a white to off-white crystalline powder with limited water solubility . Its stereochemical configuration plays a crucial role in determining its receptor binding affinities and subsequent pharmacological effects.

Pharmacological Profile

Mechanism of Action

Unlike the R-enantiomer which demonstrates dual inhibition of both serotonin and noradrenaline reuptake, (S)-venlafaxine exhibits selectivity toward serotonin reuptake inhibition . This pharmacological distinction results from stereospecific interactions with neurotransmitter transporters, highlighting the importance of chirality in psychopharmacology.

Receptor Selectivity

Metabolism and Pharmacokinetics

Metabolic Pathways

Venlafaxine undergoes extensive first-pass metabolism via cytochrome P450 (CYP) enzymes, yielding several metabolites with varying pharmacological activities. The primary metabolic pathway produces O-desmethylvenlafaxine (Odm-venlafaxine), while secondary pathways generate N-desmethylvenlafaxine (Ndm-venlafaxine) and N,O-didesmethylvenlafaxine (Ddm-venlafaxine) .

Stereoselective Metabolism

Research indicates that venlafaxine metabolism exhibits stereoselectivity, particularly through CYP2D6 enzymatic pathways. While CYP2D6 metabolizes both enantiomers to Odm-venlafaxine, evidence suggests stereoselectivity in this process, whereas CYP3A4-mediated metabolism to Ndm-venlafaxine appears less stereoselective . This differential metabolism contributes to distinct S/R concentration ratios observed in clinical samples.

Enantiomeric Concentration Ratios

Studies examining the S/R concentration ratios of venlafaxine and its metabolites reveal interspecies differences and individual variability. In human studies, plasma S/R ratios ranging from 0.4 to 2.5 (median 1.1) have been reported . One investigation involving patients receiving 75-225 mg/day of venlafaxine found mean plasma S/R ratios of 1.16, 0.94, and 1.01 for venlafaxine, Odm-venlafaxine, and Ndm-venlafaxine, respectively .

Blood-Brain Barrier Penetration

P-glycoprotein Transport

Critical to the therapeutic efficacy of CNS-active medications is their ability to cross the blood-brain barrier (BBB). Research using abcb1ab knockout mice (lacking P-glycoprotein) demonstrates that both (S)-venlafaxine and (R)-venlafaxine are substrates for P-glycoprotein (P-gp), a key efflux transporter at the BBB .

Study PopulationVenlafaxine S/R RatioOdm-venlafaxine S/R RatioNdm-venlafaxine S/R Ratio
Human patients (range)0.4-2.5 (median 1.1)Not specifiedNot specified
5 patients (75-225 mg/day)1.160.941.01
P-gp knockout mice~1.1-1.3Not reportedNot reported
Wild-type mice~1.4-1.5Not reportedNot reported

Analytical Methods

HPLC-MS/MS Detection

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents an effective method for quantifying (S)-venlafaxine in biological matrices. A validated method using a vancomycin chiral column (5 μm, 250 × 4.6 mm) maintained at 25°C with a mobile phase consisting of methanol–water containing 30 mmol/L ammonium acetate (pH 3.3) has been developed for pharmacokinetic studies .

Sample Preparation

Solid-phase extraction (SPE) techniques have been employed for sample preparation prior to analysis. One documented approach involves conditioning an SPE column with methanol and water, followed by sample addition, washing with water, 50% methanol, and acetonitrile, then elution with acetonitrile containing trifluoroacetic acid .

Detection Parameters

Mass spectrometric detection typically employs multiple reaction monitoring mode to detect selected ion pairs, such as m/z 278.0 → 120.8 for venlafaxine enantiomers . This approach provides the sensitivity and specificity necessary for accurate quantification in complex biological matrices.

Clinical Implications

Pharmacogenetic Considerations

The interaction between genetic polymorphisms and drug response represents an important consideration for venlafaxine therapy. Research suggests relationships between ABCB1 gene variants (encoding P-gp) and antidepressant efficacy, potentially by influencing CNS access . Additionally, polymorphic expression of CYP2D6 may impact the stereoselective metabolism of venlafaxine, potentially affecting the ratio of (S)-venlafaxine to its metabolites.

Drug Interactions

Co-medications may influence (S)-venlafaxine concentrations through modulation of P-gp activity. For example, St. John's Wort, a herbal treatment with antidepressant properties, can increase P-gp expression, potentially reducing CNS penetration of P-gp substrates like (S)-venlafaxine . This interaction highlights the importance of considering potential transporter-mediated drug interactions in clinical practice.

Research Limitations and Future Directions

While current research provides valuable insights into the pharmacology and metabolism of (S)-venlafaxine, several limitations warrant consideration. Species differences in metabolism and transport processes necessitate caution when extrapolating findings from animal models to humans . Furthermore, the influence of various pathological states on the stereoselectivity of venlafaxine pharmacokinetics requires further investigation.

Future research directions might include:

  • Examination of potential differences in adverse effect profiles between enantiomers

  • Investigation of stereoselective pharmacodynamic interactions with serotonergic receptors

  • Development of enantiopure formulations with optimized pharmacological profiles

  • Exploration of novel analytical techniques for rapid stereospecific quantification

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator